molecular formula C8H11ClN2 B1218462 1,2,3,4-Tetrahydrophthalazine hydrochloride CAS No. 60789-87-9

1,2,3,4-Tetrahydrophthalazine hydrochloride

Cat. No.: B1218462
CAS No.: 60789-87-9
M. Wt: 170.64 g/mol
InChI Key: DSMOOKAFQXDFFL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophthalazine hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClN₂ It is a derivative of phthalazine, a bicyclic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrophthalazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form 1,2,3,4-tetrahydrophthalazine, which is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrophthalazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydrophthalazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrophthalazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities distinguish it from other similar compounds .

Properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9-10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMOOKAFQXDFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13152-89-1 (Parent)
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060789879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30209620
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60789-87-9
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060789879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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